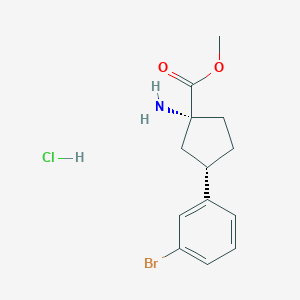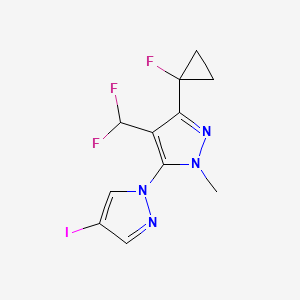
Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” is a complex chemical entity that combines several functional groups and elements. This compound is of interest due to its unique structural features and potential applications in various fields of science and industry. It consists of a carbanide ion, a cyclopentane ring, 1-cyclopentylethanol, and an iron(2+) ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” involves multiple steps, each requiring specific conditions and reagents. One common method involves the reaction of cyclopentane with a suitable carbanide source under controlled conditions to form the carbanide-cyclopentane intermediate. This intermediate is then reacted with 1-cyclopentylethanol in the presence of an iron(2+) salt to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications. The use of catalysts and advanced reaction techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms or alter its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” exerts its effects involves interactions with molecular targets and pathways. The iron(2+) ion plays a crucial role in facilitating redox reactions and electron transfer processes. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: A simpler alcohol with a cyclopentane ring.
Cyclopentylamine: Contains an amine group instead of an alcohol.
Iron(2+) complexes: Various iron(2+) complexes with different ligands.
Uniqueness
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” is unique due to its combination of functional groups and the presence of an iron(2+) ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C14H30FeO |
|---|---|
Poids moléculaire |
270.23 g/mol |
Nom IUPAC |
carbanide;cyclopentane;1-cyclopentylethanol;iron(2+) |
InChI |
InChI=1S/C7H14O.C5H10.2CH3.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;;;/h6-8H,2-5H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
Clé InChI |
SLNZDPCNICXGES-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CC(C1CCCC1)O.C1CCCC1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)


